![molecular formula C20H18ClN3O B213839 {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B213839.png)
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a unique combination of a pyrazole ring, a benzoyl group, and a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents, nucleophiles, and electrophiles under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism by which {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline
- 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoxaline
Uniqueness: {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C20H18ClN3O |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C20H18ClN3O/c21-18-12-22-23(14-18)13-15-7-9-17(10-8-15)20(25)24-11-3-5-16-4-1-2-6-19(16)24/h1-2,4,6-10,12,14H,3,5,11,13H2 |
InChI Key |
CJLHJMHKKZUPMC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B213757.png)

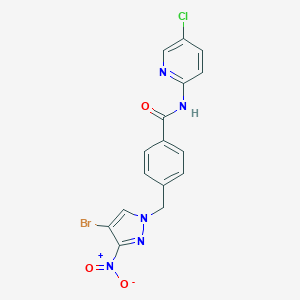
![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)
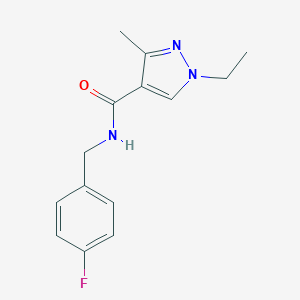
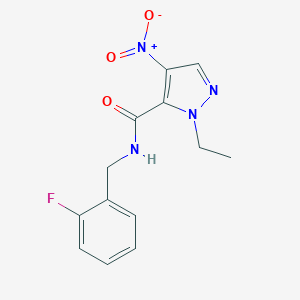

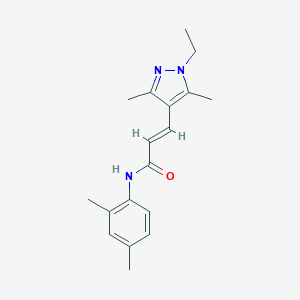
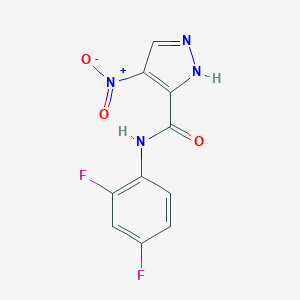
![N-(2,4-DIMETHYLPHENYL)-5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B213774.png)
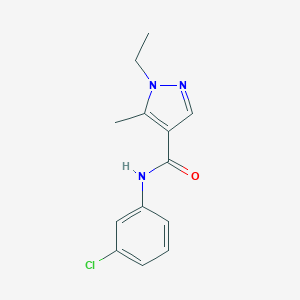
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)
